![molecular formula C21H20FN5O5S B2896868 ethyl 2-((4-(4-fluorophenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 689751-06-2](/img/structure/B2896868.png)
ethyl 2-((4-(4-fluorophenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate
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Description
Ethyl 2-((4-(4-fluorophenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C21H20FN5O5S and its molecular weight is 473.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compounds with similar structures have been synthesized and characterized using various analytical techniques, including NMR, Raman, and infrared spectroscopy. For instance, a derivative synthesized for its potential use in anti-cancer research was characterized to assess its cytotoxic activity against human cancer cell lines. The compound exhibited potent cytotoxic activity, suggesting its potential as an effective anti-cancer agent (Riadi et al., 2021).
Molecular Docking and Biological Evaluation
These compounds have been subject to biological evaluation and molecular docking studies to understand their effectiveness against various targets, such as VEGFR-2 and EGFR tyrosine kinases. The process involves assessing their potential to inhibit specific enzymes or pathways critical in disease progression, particularly cancer (Riadi et al., 2021).
Antifungal and Apoptotic Effects
Research into similar compounds has also explored their antifungal properties, with specific derivatives showing potent effects against Candida species. These studies extend to investigating the compounds' mechanism of action, including their apoptotic effects on fungal cells, which could lead to new antifungal therapies (Çavușoğlu et al., 2018).
Crystal Structure Analysis
The crystal structure analysis of related compounds provides insights into their molecular conformation, stability, and potential interactions with biological targets. Such studies are foundational in drug design, enabling the development of more effective therapeutic agents (Lee et al., 2009).
Conformational Restriction and Derivative Synthesis
Further research on structurally analogous compounds focuses on conformational restriction and the synthesis of derivatives to explore their biological activities. The introduction of specific functional groups or modifications aims to enhance the compounds' selectivity, potency, and therapeutic profile, particularly in the context of antithrombotic treatment (Hayashi et al., 1998).
properties
IUPAC Name |
ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O5S/c1-3-32-19(28)12-33-21-25-24-18(26(21)16-8-6-15(22)7-9-16)11-23-20(29)14-5-4-13(2)17(10-14)27(30)31/h4-10H,3,11-12H2,1-2H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNALCMTXHQWGDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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